molecular formula C20H18O3S B2478053 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol CAS No. 59826-93-6

1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol

Cat. No.: B2478053
CAS No.: 59826-93-6
M. Wt: 338.42
InChI Key: NRGKRBPWASORQY-UHFFFAOYSA-N
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Description

1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol is an organic compound characterized by the presence of two phenyl groups and a phenylsulfonyl group attached to an ethanol backbone

Scientific Research Applications

1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Future Directions

Future research could focus on the synthesis, structural analysis, and property analysis of “1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol”. Studies on the interaction of this compound with other molecules, its potential applications, and its safety profile would also be beneficial .

Biochemical Analysis

Biochemical Properties

It is known that the compound exhibits antioxidant properties . It has been shown to scavenge 1,1-Diphenyl-2-picrylhydrazyl (DPPH) radicals, which are stable free radical molecules . This suggests that 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol may interact with various enzymes, proteins, and other biomolecules in the body, potentially influencing biochemical reactions.

Cellular Effects

Given its antioxidant properties, it can be hypothesized that it may influence cell function by protecting cells from oxidative stress . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its ability to scavenge DPPH radicals suggests that it may exert its effects at the molecular level by neutralizing these radicals . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol typically involves the reaction of benzophenone with phenylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Commonly used solvents include ethanol or methanol

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanone.

    Reduction: Formation of 1,1-Diphenyl-2-(phenylthio)-1-ethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Diphenyl-2-(phenylthio)-1-ethanol
  • 1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanone
  • 1,1-Diphenyl-2-(phenylsulfonyl)-1-propanol

Uniqueness

1,1-Diphenyl-2-(phenylsulfonyl)-1-ethanol is unique due to the presence of both phenyl and phenylsulfonyl groups, which impart distinct chemical and physical properties

Properties

IUPAC Name

2-(benzenesulfonyl)-1,1-diphenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O3S/c21-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)16-24(22,23)19-14-8-3-9-15-19/h1-15,21H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGKRBPWASORQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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